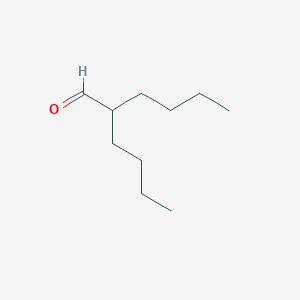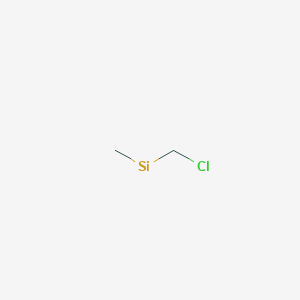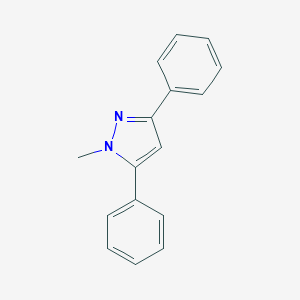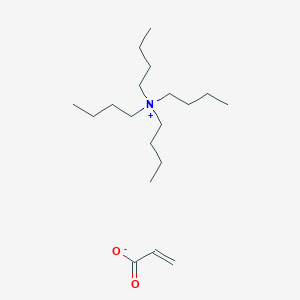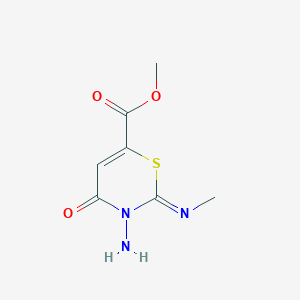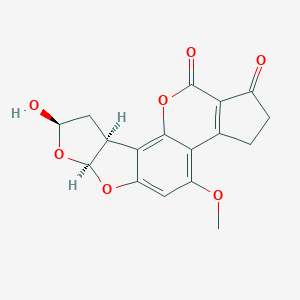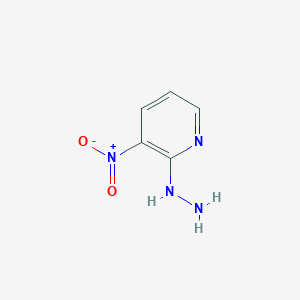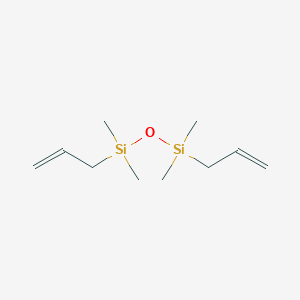
1,3-Diallyltetramethyldisiloxane
Overview
Description
1,3-Diallyltetramethyldisiloxane is a chemical compound with the molecular formula C10H22OSi2 . It is also known by other names such as 1,3-Bis(allyl)-1,1,3,3-tetramethyldisiloxane and Disiloxane,1,1,3,3-tetramethyl-1,3-di-2-propen-1-yl .
Molecular Structure Analysis
The molecular structure of 1,3-Diallyltetramethyldisiloxane consists of two silicon atoms, ten carbon atoms, twenty-two hydrogen atoms, and one oxygen atom . The canonical SMILES representation of 1,3-Diallyltetramethyldisiloxane isCSi(CC=C)OSi(C)CC=C . Physical And Chemical Properties Analysis
1,3-Diallyltetramethyldisiloxane is a transparent liquid . It has a molecular weight of 214.45 g/mol . The compound has a boiling point of 179 °C and a melting point of less than 0 °C . Its density is 0.821 g/mL at 25 °C .Scientific Research Applications
Production of Silicone Polymers
“1,3-Diallyltetramethyldisiloxane” is used as a monomer in the production of silicone polymers . Silicone polymers have a wide range of applications, including use in sealants, adhesives, lubricants, medicine, cooking utensils, and insulation.
Preparation of Other Organosilicon Compounds
This compound is used as a precursor to prepare other organosilicon compounds . Organosilicon compounds are often used in products such as adhesives, sealants, water-repellent coatings, and biomedical devices.
Non-Aqueous Polymer Preparation
“1,3-Diallyltetramethyldisiloxane” is utilized in non-aqueous polymer preparation . This process is used when the polymer is not soluble in water, or when water-sensitive catalysts are used.
Laboratory Reagent
It is also used as a laboratory reagent . In this context, it can be used in a variety of chemical reactions in research and development settings.
Safety and Hazards
Mechanism of Action
Target of Action
1,3-Diallyltetramethyldisiloxane is a chemical intermediate
Action Environment
The action of 1,3-Diallyltetramethyldisiloxane, like other chemical intermediates, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is classified as a flammable liquid and vapor, indicating that its stability and reactivity can be significantly affected by heat and open flames .
properties
IUPAC Name |
[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGWYJWMAKBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CC=C)O[Si](C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344774 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17955-81-6 | |
| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




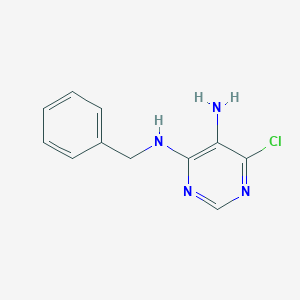


![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
